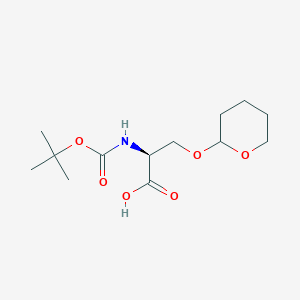

N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C13H23NO6 |

|---|---|

Peso molecular |

289.32 g/mol |

Nombre IUPAC |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(15)16)8-19-10-6-4-5-7-18-10/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10?/m0/s1 |

Clave InChI |

HAHCUWZQISPQAV-RGURZIINSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@@H](COC1CCCCO1)C(=O)O |

SMILES canónico |

CC(C)(C)OC(=O)NC(COC1CCCCO1)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Side-Chain Protection in Peptide Synthesis

In the intricate field of peptide synthesis, the success of assembling a target sequence hinges on a meticulously planned protecting group strategy. The differential protection of the α-amino group and the reactive side chains of amino acid residues is paramount to prevent unwanted side reactions and ensure the fidelity of the final peptide. For serine, a polar, uncharged amino acid, the nucleophilic nature of its side-chain hydroxyl group presents a significant challenge. Unprotected serine can lead to O-acylation during coupling steps, and subsequent O- to N-acyl migration can result in the formation of deletion sequences and impurities that are difficult to separate.

To circumvent these issues, the hydroxyl group of serine is temporarily masked with a protecting group. The choice of this protecting group is critical; it must be stable to the conditions of α-amino group deprotection and peptide bond formation, yet readily cleavable under conditions that do not degrade the peptide chain. This guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine (Boc-Ser(THP)-OH), a key building block in solid-phase peptide synthesis (SPPS), with a focus on its synthesis, application, and the chemical principles that underpin its utility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of Boc-Ser(THP)-OH is essential for its effective use in the laboratory.

| Property | Value |

| CAS Number | 130465-47-3[1] |

| Molecular Formula | C13H23NO6[1] |

| Molecular Weight | 289.32 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF, DCM, and alcohols |

| Storage | Store at 2-8°C to ensure stability |

Synthesis of this compound

The synthesis of Boc-Ser(THP)-OH involves two key steps: the protection of the α-amino group of L-serine with a tert-butoxycarbonyl (Boc) group, followed by the protection of the side-chain hydroxyl group with a tetrahydropyranyl (THP) group.

Step 1: N-Boc Protection of L-Serine

The initial step is the protection of the amino group of L-serine. A common and effective method involves the reaction of L-serine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.

Reaction:

L-Serine + (Boc)₂O → N-(tert-Butoxycarbonyl)-L-serine (Boc-Ser-OH)

Experimental Protocol:

-

Dissolve L-serine in an aqueous solution of sodium hydroxide, cooled in an ice bath.

-

To this solution, add a solution of di-tert-butyl dicarbonate in a suitable organic solvent, such as dioxane.

-

Stir the biphasic mixture vigorously while allowing it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of 2-3 with a suitable acid, such as potassium bisulfate.

-

Extract the product, N-Boc-L-serine, with an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-protected serine.

Step 2: O-THP Protection of N-Boc-L-Serine

The second step involves the protection of the side-chain hydroxyl group of N-Boc-L-serine with a tetrahydropyranyl (THP) group. This is typically achieved by reacting N-Boc-L-serine with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Reaction:

N-Boc-L-Serine + 3,4-Dihydro-2H-pyran --(H+)--> this compound

Experimental Protocol:

-

Dissolve N-Boc-L-serine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).

-

To this solution, add 3,4-dihydro-2H-pyran (DHP) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(THP)-OH is a valuable building block in Boc-based solid-phase peptide synthesis. The THP group is stable to the repetitive treatments with trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group, yet it can be cleaved under mildly acidic conditions at the end of the synthesis.

Workflow for Incorporation of Boc-Ser(THP)-OH in Boc-SPPS

Caption: Workflow for the incorporation of Boc-Ser(THP)-OH in Boc-SPPS.

Detailed Experimental Protocol for SPPS

1. Nα-Boc Deprotection:

-

Rationale: The temporary Nα-Boc protecting group is removed to expose the free amine for the subsequent coupling reaction.

-

Procedure:

2. Neutralization:

-

Rationale: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine to facilitate the subsequent coupling reaction.

-

Procedure:

-

Wash the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for a few minutes.

-

Wash the resin thoroughly with DCM and DMF to remove excess base.

-

3. Coupling of Boc-Ser(THP)-OH:

-

Rationale: The carboxylic acid of Boc-Ser(THP)-OH is activated to form a reactive species that readily couples with the free N-terminal amine of the growing peptide chain.

-

Procedure:

-

In a separate vessel, pre-activate Boc-Ser(THP)-OH (typically 3-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIEA in N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result indicates the absence of free primary amines and the completion of the reaction.

-

4. Final Cleavage and Deprotection of the THP Group:

-

Rationale: The completed peptide is cleaved from the solid support, and all side-chain protecting groups, including the acid-labile THP group, are removed simultaneously.

-

Procedure:

-

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly and dry it under vacuum.

-

Treat the dried peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger such as anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

-

Alternatively, for peptides that are not sensitive to stronger acids, a cleavage cocktail containing trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used.

-

Following cleavage, precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analytical Characterization

The identity and purity of this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the diastereotopic protons of the tetrahydropyran ring, and the protons of the serine backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the serine and tetrahydropyran moieties.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=O (urethane and carboxylic acid), and C-O bonds.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis and application.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile and hazardous reagents like DHP, TFA, and HF.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention if irritation persists.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for the incorporation of serine into peptides using Boc-SPPS. The THP protecting group provides robust protection for the serine side-chain hydroxyl group against undesired side reactions during peptide chain elongation and is readily removed during the final acidolytic cleavage step. A thorough understanding of its synthesis, physicochemical properties, and the protocols for its use, as outlined in this guide, is essential for researchers and scientists in the field of peptide chemistry and drug development to achieve successful and high-purity synthesis of serine-containing peptides.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Ser(THP)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Boc-Ser(THP)-OH in Peptide Synthesis

In the intricate field of peptide synthesis, the precise orchestration of protecting groups is paramount to achieving the desired target molecule with high purity and yield. The serine residue, with its nucleophilic hydroxyl side chain, presents a common challenge that necessitates protection to prevent unwanted side reactions such as O-acylation during peptide coupling. While various protecting groups for the serine hydroxyl group exist, the tetrahydropyranyl (THP) group offers a unique set of characteristics that, when combined with the well-established tert-butyloxycarbonyl (Boc) N-terminal protection, provides a valuable tool for the synthetic peptide chemist.

This technical guide provides a comprehensive overview of the chemical properties and strategic applications of N-α-Boc-O-tetrahydropyranyl-L-serine (Boc-Ser(THP)-OH). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block in their synthetic endeavors. We will delve into its structure and physicochemical properties, explore detailed protocols for its synthesis and incorporation into peptide chains, and critically analyze the deprotection strategies, paying close attention to the nuances of orthogonal chemistry in the context of acid-labile protecting groups.

I. Physicochemical Properties and Handling

While specific experimental data for Boc-Ser(THP)-OH is not widely published, we can infer its properties based on the constituent moieties: the Boc-Ser-OH core and the THP protecting group.

A. Structure and Identification

-

Chemical Name: N-α-(tert-butoxycarbonyl)-O-(tetrahydropyran-2-yl)-L-serine

-

Abbreviation: Boc-Ser(THP)-OH

-

Molecular Formula: C₁₃H₂₃NO₆

-

Molecular Weight: 289.33 g/mol

Diagram of Boc-Ser(THP)-OH Structure:

Caption: Chemical structure of Boc-Ser(THP)-OH.

B. Predicted Physicochemical Data

The following table summarizes the predicted and known properties of Boc-Ser(THP)-OH and its parent compound, Boc-Ser-OH.

| Property | Boc-Ser-OH | Boc-Ser(THP)-OH (Predicted) |

| Appearance | White crystalline powder[1] | White to off-white solid or viscous oil |

| Molecular Weight | 205.21 g/mol [2] | 289.33 g/mol |

| Melting Point | 91 °C (decomposes) | Expected to be lower than Boc-Ser-OH due to the introduction of a bulky, non-polar group. May exist as a mixture of diastereomers, leading to a broad melting range or an oil. |

| Optical Activity | [α]20/D −3.5±0.5°, c = 2% in acetic acid | The introduction of a new chiral center at C1 of the THP ring will result in a mixture of diastereomers, each with a different optical rotation. The observed rotation will be a weighted average. |

| Solubility | Soluble in water, methanol, and ethanol. Soluble in DMF. | Expected to have increased solubility in non-polar organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF) compared to Boc-Ser-OH. Solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) should be good.[3][4] |

C. Handling and Storage

-

Storage: Store in a cool, dry place, typically at 2-8°C, protected from moisture and light. The THP ether linkage is sensitive to acid, so storage in an inert atmosphere is recommended to prevent degradation from acidic impurities in the air.

-

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling Boc-Ser(THP)-OH.[1][5] Work in a well-ventilated area. While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from similar compounds.[2][5][6][7]

II. Synthesis and Purification of Boc-Ser(THP)-OH

The synthesis of Boc-Ser(THP)-OH involves the protection of the hydroxyl group of commercially available Boc-Ser-OH with 3,4-dihydro-2H-pyran (DHP).

A. Synthetic Rationale

The reaction is an acid-catalyzed addition of the serine hydroxyl group to the double bond of DHP, forming a stable acetal.[8] The use of a catalytic amount of a mild acid is crucial to prevent the acid-labile Boc group from being cleaved. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice of catalyst due to its mild acidity.

Diagram of Boc-Ser(THP)-OH Synthesis Workflow:

Caption: Workflow for the synthesis of Boc-Ser(THP)-OH.

B. Detailed Experimental Protocol

-

Reaction Setup: To a solution of Boc-Ser-OH (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydro-2H-pyran (DHP) (1.2 eq.).

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1). The product spot should have a higher Rf value than the starting material.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-Ser(THP)-OH as a colorless oil or a white solid. The product will be a mixture of diastereomers.

III. Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(THP)-OH is primarily designed for use in Boc-based solid-phase peptide synthesis (Boc-SPPS).

A. Coupling Reactions

The incorporation of Boc-Ser(THP)-OH into a growing peptide chain follows standard Boc-SPPS coupling protocols.

Diagram of Boc-SPPS Coupling Cycle:

Caption: The cycle of Boc-SPPS for incorporating an amino acid.

B. Recommended Coupling Protocol

-

Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DCM.

-

Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[9]

-

Washing: Wash the resin thoroughly with DCM and then with a neutralization solvent such as isopropanol, followed by DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.

-

Coupling: In a separate vessel, pre-activate Boc-Ser(THP)-OH (2-4 eq.) with a suitable coupling reagent such as HBTU/HOBt (2-4 eq.) and DIEA (4-8 eq.) in DMF or a DCM/DMF mixture for a few minutes. Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.

-

Monitoring and Washing: Monitor the coupling reaction using the Kaiser test. Once complete, wash the resin with DMF and DCM to remove excess reagents.

IV. Deprotection Strategies: The Orthogonality Challenge

The successful use of Boc-Ser(THP)-OH hinges on the ability to selectively remove the protecting groups. Both the Boc and THP groups are acid-labile, which presents a potential challenge for their orthogonal deprotection.[10][11]

A. Relative Acid Lability

The key to a successful deprotection strategy lies in the differential acid lability of the Boc and THP groups. The THP group is generally more acid-labile than the Boc group.[8][12] This allows for the selective removal of the THP group under milder acidic conditions that leave the Boc group intact.

B. Selective Deprotection of the THP Group

For applications requiring the exposure of the serine hydroxyl group while the N-terminus remains Boc-protected (e.g., for side-chain modification), the following protocol can be employed.

Protocol for Selective THP Deprotection:

-

Reaction Setup: Dissolve the Boc-protected peptide containing the Ser(THP) residue in a protic solvent such as methanol or ethanol.

-

Acid Catalyst: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a very dilute solution of a stronger acid like acetic acid.

-

Monitoring: Stir the reaction at room temperature and monitor carefully by HPLC or LC-MS to ensure complete removal of the THP group without significant cleavage of the Boc group.

-

Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., a few drops of DIEA) and remove the solvent under reduced pressure. The resulting peptide can then be purified.

C. Global Deprotection

Protocol for Final Cleavage and Deprotection:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Treat the resin with a cleavage cocktail containing a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), along with a scavenger such as anisole to trap the carbocations generated during deprotection.[9] A common mixture is HF:anisole (9:1 v/v).

-

Reaction: Carry out the cleavage reaction at 0°C for 1-2 hours.

-

Peptide Precipitation and Washing: After the reaction, evaporate the strong acid under a stream of nitrogen. Precipitate the crude peptide with cold diethyl ether, collect it by filtration or centrifugation, and wash it multiple times with cold ether.

-

Purification: Dry the crude peptide under vacuum and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

V. Conclusion

Boc-Ser(THP)-OH is a valuable, albeit less common, building block for peptide synthesis. Its utility lies in the acid-labile nature of the THP protecting group, which offers an alternative to the more robust benzyl ether protection of the serine side chain. While the lack of extensive published data requires a degree of empirical optimization by the researcher, the principles outlined in this guide provide a solid foundation for its successful application. The key to leveraging the full potential of Boc-Ser(THP)-OH is a thorough understanding of the relative acid labilities of the Boc and THP groups and the careful selection of deprotection conditions to achieve the desired synthetic outcome. As with any synthetic methodology, small-scale trial reactions are highly recommended to fine-tune the conditions for a specific peptide sequence.

References

- 1. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. rsc.org [rsc.org]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. anaspec.com [anaspec.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-O-THP-L-serine molecular weight

An In-depth Technical Guide to N-Boc-O-THP-L-serine: Properties, Synthesis, and Application

Introduction

In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. This is achieved through the strategic use of protecting groups, which act as temporary masks, allowing chemists to direct reactions with high specificity. N-Boc-O-THP-L-serine is a doubly protected amino acid derivative that exemplifies this principle. It incorporates two critical protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino moiety and the tetrahydropyranyl (THP) group on the side-chain hydroxyl function.

This guide provides a comprehensive technical overview of N-Boc-O-THP-L-serine, intended for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, including a first-principles calculation of its molecular weight, detail its synthesis with a focus on the rationale behind the chosen methodologies, and explore its application in modern peptide synthesis, highlighting the strategic importance of its dual-protection scheme.

Physicochemical Properties of N-Boc-O-THP-L-serine

The fundamental characteristics of a molecule dictate its behavior in a chemical system. For N-Boc-O-THP-L-serine, its utility is rooted in the properties conferred by its constituent parts: the L-serine backbone and the Boc and THP protecting groups.

Molecular Weight and Formula Calculation

The molecular weight of N-Boc-O-THP-L-serine can be systematically derived by summing the masses of its components.

-

L-Serine Backbone : The foundational amino acid, L-serine, has a molecular formula of C₃H₇NO₃ and a molecular weight of approximately 105.09 g/mol .[1][2][3]

-

N-Boc Protection : The addition of the tert-butoxycarbonyl (Boc) group to the α-amino group occurs via reaction with di-tert-butyl dicarbonate (Boc anhydride).[4] This replaces one hydrogen on the amine with a C₅H₉O₂ group, resulting in a net addition of C₅H₈O₂. The resulting N-Boc-L-serine has a molecular formula of C₈H₁₅NO₅ and a molecular weight of 205.21 g/mol .[5]

-

O-THP Protection : The tetrahydropyranyl (THP) group is introduced to the side-chain hydroxyl group via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[6] This reaction forms a THP ether, adding a C₅H₉O moiety and removing the hydroxyl hydrogen, for a net addition of C₅H₈O.

Combining these components, we can determine the final molecular formula and weight.

-

Molecular Formula : C₈H₁₅NO₅ (N-Boc-L-serine) + C₅H₈O (from DHP) = C₁₃H₂₃NO₆

-

Molecular Weight : 205.21 g/mol (N-Boc-L-serine) + 84.12 g/mol (C₅H₈O) = 289.33 g/mol

This data is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoic acid | N/A |

| Molecular Formula | C₁₃H₂₃NO₆ | Calculated |

| Molecular Weight | 289.33 g/mol | Calculated |

| Exact Mass | 289.15254 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | Inferred |

Chemical Structure

The structure of N-Boc-O-THP-L-serine is defined by the chiral center of the L-serine and the attachment of the bulky, acid-labile Boc and THP protecting groups.

References

- 1. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Serine [webbook.nist.gov]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to the Diastereomers of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine

Abstract

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine, a critical protected amino acid derivative in peptide synthesis. The introduction of the tetrahydropyranyl (THP) protecting group on the hydroxyl function of L-serine creates a new chiral center, resulting in the formation of a diastereomeric mixture. This guide delves into the synthetic chemistry underpinning the formation of these diastereomers, provides detailed protocols for their chromatographic separation, and outlines analytical techniques for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and the synthesis of complex organic molecules.

Introduction: The Significance of Diastereomerism in Protected Amino Acids

N-(tert-Butoxycarbonyl)-L-serine (Boc-L-serine) is a fundamental building block in solid-phase and solution-phase peptide synthesis.[1][2] The tert-butoxycarbonyl (Boc) group provides robust protection for the α-amino functionality, which can be readily removed under acidic conditions.[3] However, the reactive hydroxyl side chain of serine often requires its own protecting group to prevent unwanted side reactions during peptide coupling.

The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for hydroxyl functions. Its introduction is synthetically straightforward and offers good stability under various reaction conditions. The reaction of Boc-L-serine with 3,4-dihydro-2H-pyran (DHP) introduces the THP ether at the serine side chain. This reaction generates a new chiral center at the C2 position of the tetrahydropyran ring, leading to a mixture of two diastereomers: (2S,2'S)- and (2S,2'R)-N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine.

The presence of this diastereomeric mixture can complicate subsequent purification and characterization steps in a synthetic sequence. Therefore, a thorough understanding of their formation, separation, and distinct analytical properties is paramount for chemists working with this important serine derivative.

Synthesis and Formation of Diastereomers

The synthesis of this compound is typically achieved through the acid-catalyzed addition of the hydroxyl group of Boc-L-serine to the double bond of 3,4-dihydro-2H-pyran.

Diagram of the Synthetic Pathway

Caption: Synthesis of the diastereomeric mixture of Boc-Ser(THP)-OH.

Causality of Diastereomer Formation

The formation of two diastereomers is a direct consequence of the creation of a new stereocenter at the C2 position of the pyran ring. The starting material, L-serine, possesses (S)-configuration at its α-carbon. The addition of the hydroxyl group to the prochiral DHP can occur from either face of the double bond, leading to both (R) and (S) configurations at the newly formed chiral center of the THP group. This results in a nearly 1:1 mixture of the (2S,2'S) and (2S,2'R) diastereomers under standard reaction conditions.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

N-(tert-Butoxycarbonyl)-L-serine (Boc-L-serine)

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-(tert-Butoxycarbonyl)-L-serine (1.0 eq) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, ~0.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or foam.

The crude product is a mixture of the two diastereomers and can be used directly in some applications or purified to separate the individual diastereomers as described in the following section.

Separation of the Diastereomers

The separation of the diastereomers of this compound is typically achieved by chromatographic methods. Due to their different physical properties, arising from the distinct spatial arrangement of the atoms, the diastereomers exhibit different affinities for the stationary phase, allowing for their separation.

Diagram of the Separation and Characterization Workflow

Caption: Workflow for the separation and characterization of diastereomers.

Flash Column Chromatography

Flash column chromatography is a common and effective method for the preparative separation of the two diastereomers. The choice of eluent is critical for achieving good resolution.

Experimental Protocol: Flash Chromatography Separation

-

Column Preparation: Pack a silica gel column of appropriate size for the amount of crude material.

-

Sample Loading: Dissolve the crude diastereomeric mixture in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica onto the column.

-

Elution: Elute the column with a mixture of hexane and ethyl acetate. A gradient elution, starting with a lower polarity mixture (e.g., 90:10 hexane:EtOAc) and gradually increasing the polarity (e.g., to 70:30 hexane:EtOAc), is often effective.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the separated diastereomers.

-

Isolation: Combine the fractions containing each pure diastereomer and evaporate the solvent to yield the isolated compounds.

High-Performance Liquid Chromatography (HPLC)

For higher purity or analytical scale separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase HPLC can be employed, with the selection depending on the specific column and conditions. Chiral stationary phases are generally not necessary for the separation of diastereomers.[4]

Characterization of the Diastereomers

Once separated, the individual diastereomers can be characterized using a variety of analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The different chemical environments of the protons and carbons in each diastereomer will result in distinct chemical shifts in their ¹H and ¹³C NMR spectra.

-

¹H NMR: Key diagnostic signals include the proton at the α-carbon of the serine backbone, the protons on the β-carbon of the serine, and the anomeric proton of the THP ring. The coupling constants between these protons can also differ between the two diastereomers, providing further structural information.

-

¹³C NMR: The chemical shifts of the carbons in the serine backbone and the THP ring will also be unique for each diastereomer.

Table 1: Expected NMR Data Comparison for Diastereomers of Boc-Ser(THP)-OH

| Parameter | (2S,2'S)-Diastereomer (Expected) | (2S,2'R)-Diastereomer (Expected) |

| ¹H NMR (δ, ppm) | ||

| α-H (Serine) | Distinct multiplet | Shifted multiplet relative to the other diastereomer |

| β-CH₂ (Serine) | Two distinct multiplets | Two distinct, shifted multiplets |

| Anomeric H (THP) | Characteristic multiplet | Shifted multiplet for the anomeric proton |

| ¹³C NMR (δ, ppm) | ||

| α-C (Serine) | Unique chemical shift | Different chemical shift from the other diastereomer |

| β-C (Serine) | Unique chemical shift | Different chemical shift |

| Anomeric C (THP) | Characteristic chemical shift | Shifted chemical shift |

| Boc group carbons | Largely similar | Largely similar |

Note: The exact chemical shifts will depend on the solvent and the specific instrument used. The table illustrates the expected differences.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Both diastereomers will have the identical molecular mass, but MS is crucial for confirming the successful synthesis and for use in conjunction with chromatographic techniques (LC-MS) for peak identification.

Optical Rotation

The two diastereomers will exhibit different specific rotation values due to their distinct three-dimensional structures. Measurement of the optical rotation for each purified diastereomer is a key characterization parameter.

Applications in Peptide Synthesis

The use of a single, pure diastereomer of this compound in peptide synthesis can lead to cleaner reaction profiles and simplified purification of the final peptide. While the diastereomeric center on the THP group is removed during the final deprotection step, using a single diastereomer can improve the homogeneity and crystallizability of protected peptide intermediates.

Conclusion

The protection of the serine side chain with a THP group is a valuable strategy in peptide synthesis. However, it introduces a new chiral center, leading to the formation of a diastereomeric mixture. A thorough understanding of the synthesis, separation, and characterization of these diastereomers is essential for chemists aiming for high purity and well-characterized synthetic intermediates. The protocols and analytical insights provided in this guide offer a robust framework for working with this important class of protected amino acids.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of N-α-tert-Butoxycarbonyl-O-tetrahydropyranyl-L-serine (Boc-Ser(THP)-OH)

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-α-tert-Butoxycarbonyl-O-tetrahydropyranyl-L-serine (Boc-Ser(THP)-OH), a critical building block in modern peptide synthesis. We will dissect the molecular structure to predict the chemical environment of each proton, offering a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. This guide emphasizes the causality behind spectral features, particularly the complexities arising from the introduction of a second stereocenter by the tetrahydropyranyl (THP) protecting group. Methodologies for sample preparation and spectral acquisition are detailed, providing researchers, scientists, and drug development professionals with a robust framework for the structural verification and purity assessment of this important amino acid derivative.

Introduction: The Synthetic Challenge and Spectroscopic Solution

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount for achieving desired sequences and preventing unwanted side reactions. N-α-tert-Butoxycarbonyl-L-serine (Boc-Ser-OH) is a foundational building block.[1] However, the nucleophilic hydroxyl side chain of serine necessitates its own protection. The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols, valued for its stability under a broad range of non-acidic conditions, including those involving organometallics and hydrides.[2][3]

The synthesis of Boc-Ser(THP)-OH, while routine, introduces a significant analytical challenge. The reaction of the chiral Boc-Ser-OH with 3,4-dihydro-2H-pyran (DHP) creates a new stereocenter at the C2 position of the THP ring (the anomeric carbon). This results in the formation of a mixture of diastereomers.[4][5] As diastereomers possess distinct physical and chemical properties, their presence profoundly impacts the ¹H NMR spectrum, often leading to signal duplication or broadening. A thorough understanding of the ¹H NMR spectrum is therefore not merely for structural confirmation but is essential for assessing the diastereomeric ratio and overall purity of the final product.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify every chemically distinct proton within the Boc-Ser(THP)-OH molecule. The structure is comprised of three key moieties: the serine backbone, the N-terminal Boc group, and the O-linked THP group.

Caption: Molecular structure of Boc-Ser(THP)-OH with key proton environments labeled.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Boc-Ser(THP)-OH is a composite of signals from its constituent parts. The presence of diastereomers means that for every proton, two distinct signals (or a broadened single signal) may be observed. The following analysis describes the expected signals, typically observed in a solvent like CDCl₃.

The Boc Protecting Group

The most straightforward signal to identify belongs to the tert-butoxycarbonyl (Boc) group.

-

Signal: A sharp, intense singlet at approximately δ 1.45 ppm .

-

Integration: 9H.

-

Causality: The nine protons of the three methyl groups are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They are isolated from other protons in the molecule, so they do not exhibit any spin-spin coupling, resulting in a singlet. This signal is an excellent internal reference for confirming the presence of the Boc group.

The Serine Backbone Protons (α-H and β-H₂)

The protons on the chiral center and the adjacent methylene group provide key structural information.

-

α-Proton (Hα): A multiplet, often a doublet of doublets (dd), expected around δ 4.3 - 4.5 ppm .

-

Causality: The Hα is coupled to the NH proton and the two diastereotopic β-protons (Hβ' and Hβ''). The coupling to the NH proton might be absent or broadened depending on the solvent and water content, potentially simplifying the signal to a triplet if the couplings to the β-protons are similar.

-

-

β-Protons (Hβ' and Hβ''): Two distinct multiplets expected in the range of δ 3.6 - 4.2 ppm .

-

Causality: These two protons are diastereotopic, meaning they are in different chemical environments. They couple with each other (geminal coupling) and with the α-proton (vicinal coupling). The proximity to the oxygen atom of the THP ether shifts them downfield. Due to the diastereomers formed at the THP anomeric carbon, this region can become very complex, with up to four separate multiplets.

-

The Tetrahydropyranyl (THP) Group

The THP group signals are the most complex and characteristically broad.[4]

-

Anomeric Proton (H2'): A multiplet around δ 4.5 - 4.7 ppm .[4]

-

Causality: This single proton on the carbon atom bonded to two oxygens (an acetal) is the most deshielded proton of the THP ring. Its chemical shift and multiplicity are highly sensitive to the ring conformation and the diastereomeric form.

-

-

C6' Methylene Protons (H6'a, H6'e): Two multiplets in the region of δ 3.5 - 3.9 ppm .[4][6]

-

Causality: These protons are adjacent to the ring oxygen, shifting them downfield. They are diastereotopic and will appear as separate signals, often overlapping with the serine β-proton signals.

-

-

C3', C4', C5' Methylene Protons: A series of broad, overlapping multiplets in the upfield region of δ 1.4 - 1.9 ppm .[4][7]

-

Causality: These six protons form a complex spin system. Their signals are typically broad and poorly resolved, appearing as a multiplet that often overlaps with the tail of the Boc group's signal.

-

Exchangeable Protons (NH and COOH)

-

Amide Proton (NH): A broad singlet or doublet typically around δ 5.3 - 5.6 ppm in CDCl₃.

-

Causality: This proton can undergo chemical exchange with trace amounts of water or acid, which broadens the signal. It couples to the α-proton, so it may appear as a doublet if the exchange rate is slow. This signal disappears upon shaking the sample with D₂O.

-

-

Carboxylic Acid Proton (COOH): A very broad singlet, often far downfield (δ 10 - 12 ppm ) or sometimes not observed at all.

-

Causality: This highly acidic proton exchanges rapidly, leading to significant signal broadening. Its chemical shift is highly dependent on solvent, concentration, and temperature.

-

Data Summary and Visualization

The expected ¹H NMR data for Boc-Ser(THP)-OH is summarized below. Note that chemical shifts are approximate and can vary based on solvent and experimental conditions. The presence of diastereomers may lead to two sets of signals for the Serine and THP protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Notes |

| Boc (3 x CH₃) | ~ 1.45 | Singlet (s) | 9H | - | Sharp, intense signal. |

| THP (CH₂)₃ | 1.4 - 1.9 | Multiplet (m) | 6H | - | Broad, overlapping signals from C3', C4', C5'. |

| Serine β-CH₂ | 3.6 - 4.2 | Multiplet (m) | 2H | J(β',β'') ≈ 10-14 Hz, J(α,β) ≈ 3-8 Hz | Complex region, often overlaps with THP C6' protons. |

| THP C6'-CH₂ | 3.5 - 3.9 | Multiplet (m) | 2H | - | Diastereotopic protons adjacent to ring oxygen. |

| Serine α-CH | 4.3 - 4.5 | Doublet of Doublets (dd) | 1H | J(α,β) ≈ 3-8 Hz, J(α,NH) ≈ 7-9 Hz | Multiplicity can vary. |

| THP Anomeric CH | 4.5 - 4.7 | Multiplet (m) | 1H | - | Diagnostic signal for the THP group. |

| Amide NH | 5.3 - 5.6 | Broad Doublet (br d) | 1H | J(α,NH) ≈ 7-9 Hz | D₂O exchangeable. |

| Carboxylic COOH | 10 - 12 | Broad Singlet (br s) | 1H | - | D₂O exchangeable, often very broad. |

Experimental Protocol

A reliable ¹H NMR spectrum requires careful sample preparation and a logical acquisition workflow.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of Boc-Ser(THP)-OH directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is less polar and will not actively exchange with the NH and COOH protons as readily as protic solvents. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that NH and COOH protons will be clearly visible and will couple strongly.

-

Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication can be used if necessary.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming problems.

NMR Acquisition Workflow

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of Boc-Ser(THP)-OH is rich with information but presents interpretive challenges due to signal overlap and the presence of diastereomers. The key diagnostic signals are the intense 9H singlet of the Boc group (~1.45 ppm), the anomeric proton of the THP group (~4.6 ppm), and the α-proton of the serine backbone (~4.4 ppm). Careful integration and analysis, particularly of the duplicated signals arising from diastereomers, can provide valuable insights into the product's purity and composition. For unambiguous assignment of the complex overlapping regions between 3.5 and 4.2 ppm, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are highly recommended. This guide provides the foundational knowledge for researchers to confidently analyze this spectrum, ensuring the quality of a crucial reagent in peptide synthesis.

References

- 1. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. total-synthesis.com [total-synthesis.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. iosrjournals.org [iosrjournals.org]

A Comprehensive Technical Guide to the ¹³C NMR Chemical Shifts of Boc-Ser(THP)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N-α-tert-Butoxycarbonyl-O-tetrahydropyranyl-L-serine (Boc-Ser(THP)-OH). As a crucial building block in solid-phase peptide synthesis, a thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This document moves beyond a simple data sheet to offer insights into the causal factors governing the chemical shifts of this molecule, grounded in fundamental principles of NMR spectroscopy.

Theoretical Framework: Understanding ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of an organic molecule.[1] Unlike the NMR-inactive ¹²C isotope, the ¹³C isotope, with a natural abundance of approximately 1.1%, possesses a nuclear spin that can be interrogated by NMR.[2] In a typical ¹³C NMR experiment, the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses, causing the ¹³C nuclei to absorb energy and resonate at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each carbon atom.

Several key factors influence the ¹³C chemical shift of a given carbon atom:

-

Hybridization: The hybridization state of a carbon atom significantly impacts its chemical shift, with sp²-hybridized carbons (e.g., carbonyls, alkenes) generally resonating at a lower field (higher ppm values) than sp³-hybridized carbons.[3]

-

Electronegativity: The presence of nearby electronegative atoms, such as oxygen or nitrogen, deshields the carbon nucleus, causing a downfield shift in its resonance.[4] This effect is cumulative and diminishes with distance.

-

Inductive and Resonance Effects: Electron-withdrawing groups decrease the electron density around a carbon nucleus, leading to a downfield shift, while electron-donating groups have the opposite effect.

-

Steric Effects: The spatial arrangement of atoms can also influence chemical shifts, although these effects are generally more subtle.

Proton-decoupled ¹³C NMR spectra are most commonly acquired, which simplifies the spectrum by removing the splitting of carbon signals by attached protons. This results in a spectrum where each unique carbon atom in the molecule typically appears as a single peak.[5]

Structural Features of Boc-Ser(THP)-OH

To interpret the ¹³C NMR spectrum of Boc-Ser(THP)-OH, it is essential to first examine its molecular structure and the distinct chemical environments of its carbon atoms. The molecule is comprised of a serine core, with its amine and hydroxyl functional groups protected by a tert-butoxycarbonyl (Boc) and a tetrahydropyranyl (THP) group, respectively.

Below is a diagram illustrating the structure of Boc-Ser(THP)-OH with each carbon atom systematically numbered for the purpose of spectral assignment.

Caption: Structure of Boc-Ser(THP)-OH with carbon numbering for NMR assignment.

Analysis of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom(s) | Label | Hybridization | Influencing Factors | Predicted Chemical Shift (δ, ppm) |

| C1 | Carboxyl (COOH) | sp² | Electronegative oxygens | 170 - 175 |

| C2 | α-Carbon | sp³ | Attached to N, COOH | 50 - 60 |

| C3 | β-Carbon | sp³ | Attached to O (THP ether) | 65 - 75 |

| C4 | Boc Carbonyl (C=O) | sp² | Electronegative oxygens | 155 - 160 |

| C5 | Boc Quaternary C | sp³ | Attached to O | 79 - 82 |

| C6 | Boc Methyl (CH₃) | sp³ | Aliphatic | 28 - 29 |

| C7 | THP Acetal (O-CH-O) | sp³ | Two electronegative oxygens | 95 - 100 |

| C8, C11 | THP CH₂-O | sp³ | Attached to O | 62 - 66 |

| C9, C10 | THP CH₂ | sp³ | Aliphatic | 19 - 32 |

Discussion of Chemical Shift Assignments

-

Carbonyl Carbons (C1 and C4): The two sp²-hybridized carbonyl carbons are expected to be the most downfield signals in the spectrum.[7] The carboxylic acid carbon (C1) typically resonates in the 170-185 ppm range.[4] The urethane carbonyl of the Boc group (C4) is generally found further upfield, around 155-160 ppm, due to the electron-donating effect of the adjacent nitrogen atom.

-

Serine Core Carbons (C2 and C3): The α-carbon (C2) is attached to both the nitrogen of the Boc group and the carboxylic acid, placing its resonance in the 50-60 ppm region, which is typical for α-carbons in amino acids.[8] The β-carbon (C3) is attached to the oxygen of the THP ether. This direct attachment to an electronegative oxygen atom causes a significant downfield shift, with an expected resonance in the 65-75 ppm range.[9]

-

Boc Protecting Group Carbons (C5 and C6): The quaternary carbon of the Boc group (C5) is bonded to three methyl groups and an oxygen atom, leading to a characteristic signal around 79-82 ppm. The three methyl carbons (C6) are chemically equivalent and will appear as a single, intense signal in the aliphatic region, typically around 28-29 ppm.

-

THP Protecting Group Carbons (C7-C11): The THP group introduces five new carbon signals. The most downfield of these is the acetal carbon (C7), which is bonded to two oxygen atoms, causing it to resonate at approximately 95-100 ppm.[6][9] The two carbons adjacent to the ring oxygen (C8 and C11) are expected in the 62-66 ppm range. The remaining two aliphatic carbons of the THP ring (C9 and C10) will be found further upfield, in the 19-32 ppm region.[6] Due to the chirality of the serine core, the THP group will exist as a mixture of diastereomers, which may lead to a doubling of the THP carbon signals or broadened peaks.

The Influence of Solvents on Chemical Shifts

The choice of deuterated solvent can have a noticeable effect on the ¹³C NMR chemical shifts, primarily through interactions such as hydrogen bonding.[6] A study on N-Boc-L-serine-OH demonstrated that the chemical shifts of the carbonyl carbons can be influenced by solvent polarity.[1] It was observed that in N-Boc-L-serine-OH, the chemical shifts of both the carboxylic acid and the Boc carbonyl groups were almost constant across various aprotic solvents. This was attributed to intramolecular hydrogen bonding between the hydroxyl group of serine and one of the carbonyl oxygens.[1][10]

While the hydroxyl group in Boc-Ser(THP)-OH is protected, the carboxylic acid proton is still available for intermolecular hydrogen bonding with the solvent. Therefore, in protic solvents like methanol-d₄ or D₂O, a downfield shift of the carboxylic acid carbon (C1) can be expected compared to its position in aprotic solvents like CDCl₃ or acetone-d₆. The other carbon signals are generally less affected by the solvent, although minor shifts can still occur.

Experimental Protocols

The following section outlines a standard, self-validating protocol for the acquisition of a high-quality, proton-decoupled ¹³C NMR spectrum of Boc-Ser(THP)-OH.

Sample Preparation

-

Weighing: Accurately weigh 50-100 mg of Boc-Ser(THP)-OH for a typical ¹³C NMR experiment.[11]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

-

Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[7] However, for routine analysis, referencing to the residual solvent peak is common (e.g., CDCl₃ at 77.16 ppm).[9]

NMR Data Acquisition

The following workflow describes the key steps for setting up and running a standard ¹³C NMR experiment on a modern NMR spectrometer.

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Typical Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30 on Bruker instruments) is recommended for qualitative analysis.[1]

-

Spectral Width (SW): A spectral width of approximately 220 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a common starting point for qualitative spectra.[1]

Conclusion

The ¹³C NMR spectrum of Boc-Ser(THP)-OH provides a unique fingerprint of its carbon skeleton, which is invaluable for its identification and purity assessment. By understanding the fundamental principles of ¹³C NMR and the specific structural features of the molecule, including the influence of the Boc and THP protecting groups, a confident assignment of all carbon signals can be achieved. This in-depth guide provides the necessary theoretical background, predicted spectral data, and a robust experimental protocol to empower researchers in their daily work with this important synthetic building block.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. TETRAHYDROPYRAN-2-METHANOL(100-72-1) 13C NMR spectrum [chemicalbook.com]

- 4. books.rsc.org [books.rsc.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of N-Boc-O-THP-L-serine: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. N-Boc-O-THP-L-serine is a critical building block where both the amine and side-chain hydroxyl functionalities of L-serine are masked to prevent unwanted side reactions. Verifying the successful and complete protection of these groups is a crucial quality control step. This technical guide provides a comprehensive examination of the use of Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous characterization of N-Boc-O-THP-L-serine. We will delve into the theoretical underpinnings of the molecule's vibrational modes, present a field-proven experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and offer a detailed guide to spectral interpretation, thereby equipping researchers with the expertise to confidently assess their synthetic outcomes.

Introduction: The Synthetic Imperative for Dual Protection

L-serine, with its primary amine, carboxylic acid, and primary hydroxyl group, is a trifunctional amino acid that presents unique challenges in sequential synthesis. To selectively build peptide chains or modify the carboxyl group, both the nucleophilic amine and the reactive side-chain hydroxyl must be reversibly protected. The tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection due to its stability in a wide range of conditions and its facile removal under mild acidic treatment.[1][2] Concurrently, the tetrahydropyranyl (THP) group serves as an effective and robust protecting group for alcohols, forming a stable acetal that is orthogonal to the Boc group's cleavage conditions.[3][4][5]

The resulting molecule, N-Boc-O-THP-L-serine, is therefore a versatile synthetic intermediate. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method to confirm its formation. By analyzing the vibrational signatures of the constituent functional groups, one can ascertain the presence of the protective moieties and, equally importantly, the absence of the starting functional groups.

The Molecular Structure: A Vibrational Perspective

The infrared spectrum of N-Boc-O-THP-L-serine is a composite of the vibrational modes of its three primary structural components. Understanding the expected absorptions from each part is key to a successful interpretation.

Caption: Key functional components of N-Boc-O-THP-L-serine.

-

The N-Boc Group: The tert-butyloxycarbonyl group introduces several characteristic peaks. The most prominent is the strong carbonyl (C=O) stretching absorption of the carbamate, typically found in the region of 1690-1712 cm⁻¹.[1] The N-H bond of the protected amine gives rise to a stretching vibration, usually seen as a sharp to medium peak around 3300-3400 cm⁻¹. Additionally, vibrations from the tert-butyl group (C-H stretches and bends) will be present.

-

The O-THP Group: The tetrahydropyranyl group is essentially a cyclic acetal. Its most defining feature in the IR spectrum is the presence of strong C-O stretching bands, characteristic of ethers, typically in the 1000-1150 cm⁻¹ region.[6] The presence of multiple C-O bonds within the ring can lead to a complex and strong absorption pattern in this fingerprint region.

-

The Serine Backbone: The core L-serine structure retains its carboxylic acid. This gives rise to a very broad O-H stretching band, often centered around 3000 cm⁻¹, which will likely overlap with C-H stretching vibrations. The carboxylic acid carbonyl (C=O) stretch is also a strong band, typically appearing around 1700-1750 cm⁻¹. This peak may overlap with the Boc carbonyl, potentially causing a broadened or complex absorption in this region.

A successful synthesis is confirmed by the disappearance of the broad primary alcohol O-H stretch (around 3200-3500 cm⁻¹) and the characteristic N-H bending vibrations (around 1600 cm⁻¹) of the primary amine of unprotected L-serine.[7][8]

Experimental Protocol: Acquiring High-Fidelity IR Spectra via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique for this analysis due to its simplicity, speed, and minimal sample preparation requirements.[9][10] It is ideal for solid powders or viscous oils, which are common physical forms for protected amino acids.

Caption: A streamlined workflow for ATR-FTIR analysis.

Methodology:

-

Instrument Preparation:

-

Causality: The ATR crystal (commonly diamond or germanium) must be impeccably clean to prevent spectral contamination from previous samples.

-

Protocol: Gently wipe the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.[11]

-

-

Background Acquisition (Self-Validation Step):

-

Causality: The ambient atmosphere contains IR-active molecules, primarily CO₂ (sharp peaks ~2350 cm⁻¹) and water vapor (broad, complex bands in the 3500-4000 cm⁻¹ and 1600-1800 cm⁻¹ regions). A background scan measures the spectrum of the empty instrument and atmosphere, which is then mathematically subtracted from the sample spectrum. This step is non-negotiable for achieving a clean, trustworthy spectrum.

-

Protocol: With the clean, empty ATR accessory in place, run a background scan. The resulting spectrum should be a flat line, confirming the absence of contaminants.

-

-

Sample Application:

-

Causality: Only the portion of the sample in direct, intimate contact with the ATR crystal will be measured. A small amount of solid powder is sufficient.

-

Protocol: Place a small spatula tip (~1-2 mg) of the solid N-Boc-O-THP-L-serine sample onto the center of the ATR crystal.[12]

-

-

Pressure Application:

-

Causality: The quality of an ATR spectrum is highly dependent on the contact between the sample and the crystal. Applying consistent pressure with the built-in press ensures a strong, reproducible signal.

-

Protocol: Lower the press arm onto the sample and apply firm, consistent pressure. Most modern instruments have a slip-clutch or pressure indicator to ensure optimal and non-damaging force.

-

-

Data Acquisition:

-

Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine characterization, providing sufficient detail without excessive scan times.

-

Protocol: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). Co-add 16 to 32 scans to generate the final spectrum. The instrument software will automatically perform the background subtraction.

-

Spectral Interpretation and Data Analysis

The resulting spectrum should be analyzed by identifying the key absorption bands and assigning them to the specific vibrational modes of the molecule. The table below summarizes the expected peak assignments for N-Boc-O-THP-L-serine.

Table 1: Characteristic IR Absorption Bands for N-Boc-O-THP-L-serine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | In-Text Commentary |

| 3300 - 3400 | Medium | N-H Stretch (Boc carbamate) | A relatively sharp peak confirming the presence of the N-H bond within the carbamate. Its sharpness contrasts with the broad O-H stretches of alcohols or carboxylic acids.[1] |

| ~2850 - 3300 | Broad | O-H Stretch (Carboxylic Acid) | A very broad absorption, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer. This band underlies the C-H stretching region.[7] |

| 2870 - 2980 | Medium | C-H Stretch (Aliphatic) | A complex set of peaks arising from the C-H bonds in the serine backbone, the tert-butyl group, and the THP ring. |

| ~1740 | Strong | C=O Stretch (Carboxylic Acid) | A strong carbonyl absorption. This peak is often sharp and may appear as a shoulder on the adjacent, and often stronger, Boc carbonyl peak. |

| ~1700 | Strong | C=O Stretch (Boc carbamate) | This is a hallmark peak for the Boc group.[1] Its presence is a primary indicator of successful N-protection. It may overlap with the carboxylic acid C=O, creating a broad or bifurcated peak. |

| ~1520 | Medium | N-H Bend (Amide II band) | This bending vibration is coupled with C-N stretching and is characteristic of secondary amides (and carbamates). Its presence further confirms the formation of the N-Boc linkage.[13] |

| 1000 - 1150 | Strong | C-O Stretch (THP Acetal/Ether) | A strong, often complex series of absorptions that confirms the presence of the THP group.[3][6] The absence of a broad primary alcohol O-H band coupled with the presence of this signal confirms O-protection. |

Conclusion

FTIR spectroscopy, particularly when utilizing the ATR technique, is an indispensable tool for the routine analysis of protected amino acids like N-Boc-O-THP-L-serine. By following a systematic workflow from sample preparation to spectral interpretation, a researcher can rapidly and confidently verify the molecular structure. The key to a successful analysis lies not only in identifying the expected peaks for the Boc and THP protecting groups but also in confirming the disappearance of the vibrational modes associated with the free amine and hydroxyl groups of the parent L-serine molecule. This dual-confirmation approach provides a high degree of certainty, ensuring the integrity of the synthetic building block before its use in subsequent, often costly and labor-intensive, synthetic steps.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 10. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Boc-Ser(THP)-OH: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the solubility of protected amino acids is a critical parameter that dictates reaction efficiency, purification strategies, and overall workflow viability. N-α-tert-butyloxycarbonyl-O-tetrahydropyranyl-L-serine, commonly abbreviated as Boc-Ser(THP)-OH, is a key building block, offering an acid-labile side-chain protecting group. Understanding its behavior in various organic solvents is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the solubility of Boc-Ser(THP)-OH, offering both theoretical predictions and practical methodologies for its determination.

The Molecular Architecture of Boc-Ser(THP)-OH and its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces with the solvent. Boc-Ser(THP)-OH possesses a unique combination of polar and nonpolar moieties that contribute to its solubility profile.

-

The Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is a bulky, lipophilic moiety. This group significantly increases the nonpolar character of the amino acid, thereby enhancing its solubility in less polar organic solvents.

-

The Carboxylic Acid: The free carboxylic acid group is a polar, hydrogen-bond-donating and -accepting functional group. This group promotes solubility in polar, protic solvents.

-

The THP Protecting Group: The tetrahydropyranyl (THP) group protecting the side-chain hydroxyl is a cyclic ether. While it masks the hydrogen-bonding capability of the hydroxyl group, the ether oxygen can still act as a hydrogen bond acceptor. The THP group itself is largely nonpolar and bulky, further contributing to the molecule's affinity for organic solvents. It is generally recognized that the THP group confers good solubility in organic solvents.[1][2]

The interplay of these groups results in a molecule with a balanced polarity, suggesting it will exhibit solubility across a range of organic solvents, with a preference for those with moderate to high polarity.

Predicted Solubility of Boc-Ser(THP)-OH in Common Organic Solvents

While precise quantitative solubility data for Boc-Ser(THP)-OH is not extensively published, a qualitative and predictive solubility profile can be constructed based on the principle of "like dissolves like" and the known properties of common organic solvents used in peptide synthesis.[3][4][5]

| Solvent | Polarity (Dielectric Constant) | Solvent Type | Predicted Solubility of Boc-Ser(THP)-OH | Rationale |

| Dichloromethane (DCM) | 9.1 | Halogenated | High | The moderate polarity and ability to solvate the Boc and THP groups make it a good solvent. DCM is a common solvent for Boc-protected amino acids.[3] |

| Chloroform (CHCl₃) | 4.8 | Halogenated | High | Similar to DCM, its ability to solvate nonpolar and moderately polar compounds suggests good solubility. |

| Tetrahydrofuran (THF) | 7.6 | Ether | High | As a polar aprotic ether, THF can effectively solvate the entire molecule, including the THP ether linkage. |

| Ethyl Acetate (EtOAc) | 6.0 | Ester | Medium to High | Its moderate polarity should allow for good dissolution of Boc-Ser(THP)-OH. |

| Acetonitrile (ACN) | 37.5 | Nitrile | Medium | While highly polar, its character may be less compatible with the bulky, nonpolar protecting groups compared to other polar aprotic solvents. |

| N,N-Dimethylformamide (DMF) | 36.7 | Amide | High | A highly polar aprotic solvent, DMF is an excellent solvent for protected amino acids and peptides due to its ability to disrupt hydrogen bonding and solvate both polar and nonpolar moieties.[3][5] |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Amide | High | Similar to DMF, NMP is a highly effective polar aprotic solvent for peptide synthesis reagents.[3][5] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Sulfoxide | High | A very polar aprotic solvent, DMSO is expected to be an excellent solvent for Boc-Ser(THP)-OH. |

| Methanol (MeOH) | 32.7 | Alcohol | Medium | As a polar protic solvent, methanol can interact with the carboxylic acid group. However, the nonpolar protecting groups may limit very high solubility. |

| Ethanol (EtOH) | 24.6 | Alcohol | Medium to Low | Similar to methanol, but its slightly lower polarity may result in reduced solubility. |

| Isopropanol (IPA) | 19.9 | Alcohol | Low | The decreasing polarity of the alcohol will likely lead to lower solubility. |

| Hexanes | 1.9 | Alkane | Insoluble | As a nonpolar solvent, hexanes will not effectively solvate the polar carboxylic acid group. |

| Diethyl Ether | 4.3 | Ether | Low to Medium | While an ether, its low polarity makes it a less effective solvent for the polar functional groups of the molecule. |

Experimental Determination of Solubility: A Practical Protocol

Given the lack of extensive published quantitative data, an experimental determination of solubility is often necessary. The following protocol provides a reliable method for assessing the solubility of Boc-Ser(THP)-OH in a solvent of interest.

Objective:

To determine the qualitative and semi-quantitative solubility of Boc-Ser(THP)-OH in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

Boc-Ser(THP)-OH

-

Solvent of interest (analytical grade or higher)

-

Small vials or test tubes with caps

-

Analytical balance

-

Vortex mixer

-

Pipettes and tips

-

Spatula

Experimental Workflow Diagram:

Caption: Workflow for determining the solubility of Boc-Ser(THP)-OH.

Step-by-Step Procedure:

-

Preparation: Accurately weigh a specific amount of Boc-Ser(THP)-OH (e.g., 10 mg) and transfer it to a clean, dry vial.

-

Initial Solvent Addition: Add a small, precise volume of the test solvent (e.g., 100 µL) to the vial.

-

Mixing: Cap the vial and vortex it vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation: Visually inspect the vial against a light and dark background to determine if the solid has completely dissolved.

-

Solubility Assessment:

-

If the solid is completely dissolved: The solubility is greater than or equal to the current concentration (in this example, 100 mg/mL). You can either stop here for a qualitative assessment or proceed to a higher starting concentration to determine the upper limit of solubility.

-

If the solid is not completely dissolved: Incrementally add more of the solvent in known volumes (e.g., another 100 µL), vortexing and observing after each addition until the solid is fully dissolved.

-

-

Calculation: Once the solid is completely dissolved, record the total volume of solvent added. Calculate the approximate solubility using the following formula:

Solubility (mg/mL) = Mass of Boc-Ser(THP)-OH (mg) / Total Volume of Solvent (mL)

Self-Validating System and Causality:

This protocol is designed as a self-validating system. The visual endpoint of complete dissolution is a clear and unambiguous indicator. The incremental addition of solvent allows for a semi-quantitative determination of the solubility limit. The choice to start with a small volume of solvent is to avoid unnecessary solvent waste and to quickly establish a lower bound for the solubility. If the compound dissolves immediately, it indicates high solubility. Conversely, if a large volume of solvent is required, it indicates low solubility.

Safety and Handling Considerations

As a Senior Application Scientist, it is crucial to emphasize the importance of safe laboratory practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling Boc-Ser(THP)-OH and organic solvents.[6][7]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when using volatile organic solvents.[6][7]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]

-

Storage: Store Boc-Ser(THP)-OH in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

References

The Chemistry of THP Protection: A Mechanistic Overview

An In-Depth Technical Guide to the Stability of the Tetrahydropyranyl (THP) Protecting Group on Serine

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis, particularly in the complex arena of peptide chemistry. The hydroxyl group of serine presents a unique challenge, requiring a protecting group that is robust enough to withstand various reaction conditions yet can be removed selectively without compromising the integrity of the peptide backbone or other functionalities. The tetrahydropyranyl (THP) group, an acetal-based protecting group, has long been a tool in the organic chemist's arsenal. This guide provides a detailed examination of the stability and strategic application of the THP group for serine protection, grounded in mechanistic principles and field-proven methodologies.

The utility of any protecting group is defined by the ease and selectivity of its introduction and removal. The THP group is installed on the serine side-chain hydroxyl via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[1][2] Conversely, its removal is achieved through acid-catalyzed hydrolysis.[1][2]

Mechanism of Protection

The protection reaction begins with the protonation of the DHP alkene, which generates a resonance-stabilized oxocarbenium ion.[2] This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of the serine side chain. A final deprotonation step yields the THP ether and regenerates the acid catalyst.[1]

Caption: Mechanism of Serine Protection with THP.